3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine
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Overview
Description
3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a piperidine ring, which is further substituted with a methylsulfonyl group and a 4-methylphenyl group
Preparation Methods
The synthesis of 3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine involves multiple steps, typically starting with the preparation of the triazole ring. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. In this case, the azide precursor can be prepared from 4-methylphenylamine, which is then reacted with an alkyne to form the triazole ring.
The next step involves the attachment of the triazole ring to the piperidine ring This can be achieved through a nucleophilic substitution reaction, where the triazole ring is reacted with a suitable piperidine derivative
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the triazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of a sulfone, while reduction of the triazole ring can lead to the formation of a dihydrotriazole derivative.
Scientific Research Applications
3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine has several potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology, triazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound could be studied for its potential as a therapeutic agent against various infectious diseases. Additionally, its ability to interact with biological targets makes it a candidate for drug discovery and development.
In medicine, triazole derivatives have been investigated for their anticancer properties. This compound could be evaluated for its potential to inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments. Its unique structure and functional groups may allow it to interact with specific molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine is likely related to its ability to interact with specific molecular targets in the body. Triazole derivatives are known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a role in drug metabolism. This inhibition can lead to increased levels of certain drugs in the body, enhancing their therapeutic effects.
Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its effects. The exact pathways and targets involved would need to be elucidated through further research, including molecular docking studies and biochemical assays.
Comparison with Similar Compounds
3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole. These compounds are known for their antifungal properties and are used to treat various fungal infections. While they share a common triazole ring structure, the presence of different substituents and functional groups can significantly impact their biological activities and pharmacokinetic properties.
For example, fluconazole contains two triazole rings and a difluorophenyl group, which contribute to its broad-spectrum antifungal activity. Itraconazole has a more complex structure with multiple rings and functional groups, enhancing its potency and spectrum of activity. Voriconazole, on the other hand, contains a fluoropyrimidine ring, which improves its efficacy against certain fungal species.
The unique structure of this compound, with its piperidine and methylsulfonyl groups, may provide distinct advantages in terms of its biological activity and potential therapeutic applications. Further research would be needed to fully understand its properties and compare it with other similar compounds.
Properties
IUPAC Name |
3-[[4-(4-methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-5-7-15(8-6-13)16-12-19(18-17-16)10-14-4-3-9-20(11-14)23(2,21)22/h5-8,12,14H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKDQVWXHAXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)CC3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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